molecular formula C8H8INO2 B1402712 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol CAS No. 1346447-05-9

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol

Cat. No. B1402712
CAS RN: 1346447-05-9
M. Wt: 277.06 g/mol
InChI Key: NSELKNWUDPHKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol” is a chemical compound with the empirical formula C8H8INO2 and a molecular weight of 277.06 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string “Oc1cc (I)nc2CCCOc12” and the InChI string "1S/C8H8INO2/c9-7-4-6 (11)8-5 (10-7)2-1-3-12-8/h4H,1-3H2, (H,10,11)" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its empirical formula (C8H8INO2), molecular weight (277.06), and its form (solid) .

Scientific Research Applications

Synthesis and Derivative Formation

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol serves as a precursor in the synthesis of various acetyl and iodo derivatives. These derivatives are formed by acetylation and iodination processes, leading to compounds with potential applications in chemical synthesis and drug development. The acetylation is carried out by refluxing in a mixture of acetic acid and polyphosphoric acid, while the iodination employs iodine and anhydrous sodium carbonate in boiling dioxane. These methods provide efficient pathways to produce derivatives in excellent yields, which are confirmed using infrared, nuclear magnetic resonance, and elemental analysis (Nikam & Kappe, 2017).

Photochromic Properties in Spiropyran Salts

The compound has been studied for its structural and photochromic properties when used in the formation of spiropyran salts. The crystalline structure of these salts differs significantly from that of neutral spiropyrans, providing a conducive environment for phototransformations. This research has unveiled the potential of using such derivatives in photochromic applications, where reversible light-induced changes in color are desirable for various technological applications, including smart windows, lenses, and display technologies. The quantum yield of the open form formation and its correlation with single crystals structure highlight the compound's utility in advanced material science (Aldoshin et al., 2005).

Heterocyclic Compound Synthesis

This compound also plays a crucial role in the synthesis of functionalized 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines, crucial in medicinal chemistry. An efficient strategy for synthesizing these compounds involves intramolecular inverse-electron-demand Diels-Alder reactions, followed by cross-coupling reactions like Suzuki, Stille, and Sonogashira. These synthetic approaches contribute to the development of novel heterocyclic compounds with potential applications in drug discovery and development (Hajbi et al., 2008).

Safety and Hazards

The safety information available for “6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol” indicates that it may cause serious eye irritation (Hazard Statements H319). Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .

Mechanism of Action

Target of Action

The primary targets of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol are currently unknown . This compound is a unique chemical that is provided to early discovery researchers for exploration .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects would provide insights into the compound’s potential therapeutic applications.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.

properties

IUPAC Name

6-iodo-2,3,4,5-tetrahydropyrano[3,2-b]pyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c9-7-4-6(11)8-5(10-7)2-1-3-12-8/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSELKNWUDPHKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C=C(N2)I)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol
Reactant of Route 2
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol
Reactant of Route 3
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol
Reactant of Route 4
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol
Reactant of Route 5
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol
Reactant of Route 6
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.